N-[(4-methylphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide
CAS No.: 689769-65-1
Cat. No.: VC7281108
Molecular Formula: C26H32N4O3S
Molecular Weight: 480.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 689769-65-1 |
|---|---|
| Molecular Formula | C26H32N4O3S |
| Molecular Weight | 480.63 |
| IUPAC Name | N-[(4-methylphenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)hexanamide |
| Standard InChI | InChI=1S/C26H32N4O3S/c1-19-6-8-20(9-7-19)18-27-24(31)5-3-2-4-12-30-25(32)22-17-21(29-13-15-33-16-14-29)10-11-23(22)28-26(30)34/h6-11,17,22H,2-5,12-16,18H2,1H3,(H,27,31) |
| Standard InChI Key | DJXFLFNJBWHHDO-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3C=C(C=CC3=NC2=S)N4CCOCC4 |
Introduction
N-[(4-methylphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide is a synthetic organic compound with a complex molecular structure. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound's structure features a quinazoline core modified with morpholine and sulfanylidene groups, which are crucial for its potential biological activity.
Synthesis and Characterization
The synthesis of N-[(4-methylphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide typically involves multi-step reactions involving quinazoline derivatives and morpholine-containing reagents. The structure is confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Potential Applications
Given its structural features, N-[(4-methylphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide could be of interest in various therapeutic areas:
-
Anti-inflammatory Agents: Quinazolines have shown promise in reducing inflammation.
-
Anticancer Agents: Some quinazoline derivatives exhibit anticancer activity by inhibiting specific enzymes.
-
Antimicrobial Agents: These compounds may also have antimicrobial properties, useful against bacterial or fungal infections.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume